molecular formula C12H25ClN2O2 B1383782 (S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965314-53-7

(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1383782
CAS No.: 1965314-53-7
M. Wt: 264.79 g/mol
InChI Key: QEHIMBZTDNRYOU-FVGYRXGTSA-N
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Description

(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1965314-53-7) is a chiral piperidine derivative featuring a tert-butyl ester group, an amino substituent at the 4-position, and dimethyl groups at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHIMBZTDNRYOU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@@H]1N)C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride, with CAS number 1965314-53-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

PropertyValue
Molecular FormulaC12H25ClN2O2
Molecular Weight264.79 g/mol
CAS Number1965314-53-7
Purity96%
Physical FormOff-white solid

The compound functions primarily as a piperidine derivative, which is known for its diverse biological activities. Piperidine derivatives have been studied for their roles in various therapeutic areas, including:

  • Anticancer Activity : Compounds similar to (S)-4-Amino-3,3-dimethyl-piperidine have demonstrated cytotoxic effects against cancer cell lines. For instance, some derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Neurological Effects : The compound may exhibit neuroprotective properties. Research has indicated that piperidine derivatives can interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

  • GSK-3β Inhibition : A related study evaluated the biological potency of piperidine-based GSK-3β inhibitors. The findings suggested that modifications at the piperidine nitrogen significantly influenced metabolic stability and inhibition potency. The introduction of specific substituents enhanced the efficacy of these compounds, indicating a structure-activity relationship (SAR) that could be applicable to (S)-4-Amino-3,3-dimethyl-piperidine .
  • Cholinesterase Inhibition : Research has shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer's disease. These interactions suggest potential applications for cognitive enhancement or neuroprotection in age-related cognitive decline .
  • Antimicrobial Activity : Some studies have reported that piperidine derivatives possess antimicrobial properties against various bacterial strains, including MRSA and E. coli. The activity is believed to stem from their ability to disrupt bacterial cell walls and interfere with DNA gyrase .

Comparative Analysis of Related Compounds

The table below summarizes the biological activity of selected piperidine derivatives compared to (S)-4-Amino-3,3-dimethyl-piperidine.

Compound NameActivity TypeIC50 Value (nM)Reference
(S)-4-Amino-3,3-dimethyl-piperidineGSK-3β InhibitorTBD
Piperidine Derivative AAnticancer480
Piperidine Derivative BCholinesterase InhibitorTBD
Piperidine Derivative CAntimicrobialTBD

Scientific Research Applications

Synthetic Chemistry Applications

(S)-DMAP serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in the development of complex molecules.

As a Chiral Auxiliary

  • Chiral Synthesis : (S)-DMAP is frequently employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions is crucial for producing enantiomerically pure compounds.
  • Example Reactions : It has been used in the synthesis of various pharmaceuticals where chirality is essential for biological activity.

Intermediate in Drug Synthesis

  • Pharmaceutical Development : The compound acts as an intermediate in the synthesis of several bioactive molecules, particularly those targeting neurological conditions.
  • Case Study : Research has demonstrated its use in synthesizing compounds that inhibit specific neurotransmitter receptors, highlighting its role in developing treatments for disorders such as anxiety and depression.

Medicinal Chemistry Applications

The pharmacological potential of (S)-DMAP has garnered attention for its applications in drug discovery and development.

Neuropharmacology

  • Receptor Modulation : Studies indicate that derivatives of (S)-DMAP can modulate neurotransmitter receptors, offering pathways for developing new antidepressants.
  • Clinical Trials : Some derivatives have entered clinical trials, showing promise in treating mood disorders by selectively targeting serotonin receptors.

Anticancer Research

  • Potential Anticancer Agents : Recent investigations have explored (S)-DMAP derivatives for their anticancer properties. These studies focus on their ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • In Vitro Studies : In vitro assays have shown that certain analogs exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in chemotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5), a structurally related piperidine derivative.

Table 1: Comparative Analysis
Property (S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
CAS Number 1965314-53-7 652971-20-5
Molecular Formula Not available in sources C₁₇H₂₃NO₄
Molecular Weight Not available 305.37 g/mol
Functional Groups Amino, tert-butyl ester, hydrochloride salt Carboxylic acid, tert-butyl ester, phenyl group
Stereochemistry S configuration at position 4 3S,4R configuration
Safety Profile Limited data; commercial suppliers emphasize quality assurance Requires medical consultation upon exposure

Functional Group Impact

  • Amino vs. Carboxylic Acid: The amino group in the target compound enhances nucleophilicity, favoring reactions like alkylation or acylation. In contrast, the carboxylic acid in the comparator enables salt formation or conjugation, expanding utility in peptide synthesis .
  • Dimethyl vs. Phenyl Substituents : The 3,3-dimethyl groups in the target compound likely increase steric hindrance, affecting binding affinity in drug-receptor interactions. The phenyl group in the comparator introduces aromaticity, influencing π-π stacking interactions .

Stereochemical Considerations

The S configuration at position 4 in the target compound contrasts with the 3S,4R stereochemistry of the comparator. Such differences are critical in enantioselective synthesis, where minor stereochemical variations can drastically alter biological activity .

Commercial and Regulatory Context

The target compound is marketed globally via platforms like ECHEMI, with suppliers emphasizing compliance with regional regulations and quality certifications (e.g., ISO standards) . In contrast, the comparator’s safety data sheet highlights risks requiring medical intervention, reflecting its reactive carboxylic acid moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 2
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(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

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